![molecular formula C28H22N2O2 B14237166 9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- CAS No. 405270-73-7](/img/structure/B14237166.png)
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- is a derivative of 9,10-anthracenedione, a compound known for its applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This specific derivative is characterized by the presence of phenylmethylamino groups at the 1 and 8 positions on the anthracenedione structure, which imparts unique chemical and physical properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- typically involves the reaction of 9,10-anthracenedione with benzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control, reagent addition, and product isolation can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione structure to anthracene derivatives.
Substitution: The phenylmethylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced anthracene compounds, and substituted anthracenedione derivatives .
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes, pigments, and as an analytical reagent for metal ion detection
Mécanisme D'action
The mechanism of action of 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Bis(phenylamino)-9,10-anthracenedione
- 1,4-Diamino-9,10-anthracenedione
- 1,5-Diamino-9,10-anthracenedione
Comparison
Compared to other similar compounds, 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- exhibits unique properties due to the presence of phenylmethylamino groups. These groups enhance its solubility in organic solvents and its ability to interact with biological molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
405270-73-7 |
|---|---|
Formule moléculaire |
C28H22N2O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
1,8-bis(benzylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O2/c31-27-21-13-7-15-23(29-17-19-9-3-1-4-10-19)25(21)28(32)26-22(27)14-8-16-24(26)30-18-20-11-5-2-6-12-20/h1-16,29-30H,17-18H2 |
Clé InChI |
XCQLUEBBVZIWHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



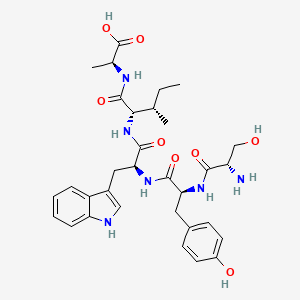
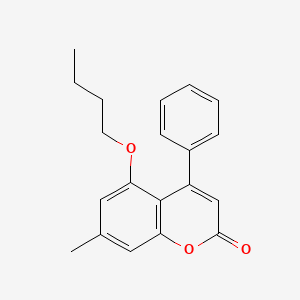
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
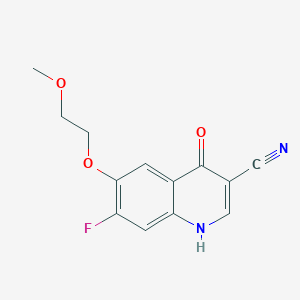
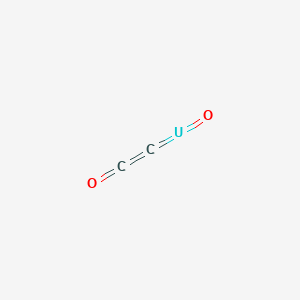
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
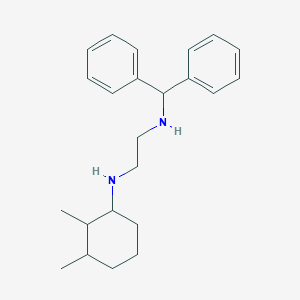
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)

![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
